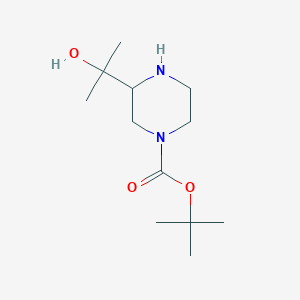

2-(4-Boc-2-piperazinyl)-2-propanol

Description

Contextualization within Modern Organic and Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The piperazine (B1678402) moiety, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry due to its ability to influence the physicochemical properties of a molecule, such as its solubility and basicity, and its capacity to interact with biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, as seen in 2-(4-Boc-2-piperazinyl)-2-propanol, is a common and crucial strategy in multi-step syntheses. This allows for selective functionalization of the second nitrogen atom. The presence of a 2-propanol group attached to the piperazine ring at the 2-position introduces a chiral center and a tertiary alcohol, further expanding the synthetic possibilities.

Strategic Importance of Protected Piperazine Scaffolds in Advanced Synthesis

The use of Boc-protected piperazine scaffolds is a cornerstone of modern synthetic strategy. chemicalbook.com The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. chemicalbook.com This orthogonality allows for the selective manipulation of other functional groups within the molecule without affecting the protected amine.

The general synthesis of N-Boc piperazine often involves the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com This straightforward procedure provides a versatile starting material for the introduction of various substituents onto the piperazine ring. In the case of synthesizing derivatives like this compound, a multi-step process is typically required, often starting from a precursor like 4-Boc-piperazine-2-carboxylic acid or a related ester. A plausible synthetic route could involve the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to the ester, which would lead to the formation of the tertiary alcohol. This type of transformation is a fundamental and powerful tool in organic synthesis for the creation of carbon-carbon bonds and the installation of alcohol functionalities.

The strategic placement of the Boc group on the nitrogen at the 4-position leaves the nitrogen at the 1-position available for a variety of chemical transformations, such as N-alkylation, N-arylation, and amide bond formation, further highlighting the synthetic utility of this class of compounds. oakwoodchemical.com

Overview of Research Trajectories Pertaining to this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research trajectories. The piperazine ring is a common feature in centrally acting agents, and derivatives of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol have been investigated for their antidepressant-like effects. This suggests that after deprotection and further functionalization, derivatives of this compound could be explored for their potential in neuropharmacology.

Furthermore, piperazine derivatives have been studied for a wide range of pharmacological activities, including hypotensive effects. The 2-propanol moiety could also serve as a handle for the attachment of other pharmacologically active groups or for the fine-tuning of the molecule's pharmacokinetic properties. The chirality introduced by the 2-substitution on the piperazine ring could also be exploited in the development of stereospecific drugs, which can offer improved efficacy and reduced side effects.

The compound also serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. The free secondary amine, after deprotection of the Boc group, can be used as a nucleophile in a variety of cyclization reactions to build fused or spirocyclic ring systems.

Interactive Data Table: Properties of this compound and Related Compounds

| Property | Value | Source |

| Compound Name | This compound | |

| Molecular Formula | C₁₂H₂₄N₂O₃ | Calculated |

| Molecular Weight | 244.33 g/mol | Calculated |

| CAS Number | Not readily available | |

| Related Compound | tert-Butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate | |

| Molecular Formula | C₁₂H₂₄N₂O₃ | |

| Molecular Weight | 244.33 g/mol | |

| CAS Number | 132710-90-8 | |

| Melting Point | 73-77 °C | |

| Related Compound | tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Molecular Formula | C₁₁H₂₂N₂O₃ | |

| Molecular Weight | 230.31 g/mol | |

| CAS Number | 77279-24-4 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxypropan-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-6-13-9(8-14)12(4,5)16/h9,13,16H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJLRICBZZPWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Boc 2 Piperazinyl 2 Propanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.com For 2-(4-Boc-2-piperazinyl)-2-propanol, several strategic disconnections can be envisioned to deconstruct the molecule into feasible synthons.

A primary and intuitive disconnection occurs at the C2-N1 bond of the piperazine (B1678402) ring. This C-N bond cleavage leads to two key fragments: a protected, chiral 1,2-diamine synthon and a synthon for the C3-C4 portion of the ring. A further disconnection of the side chain (C2-C(OH)) suggests a nucleophilic addition of an organometallic propan-2-ol equivalent to a C2-functionalized piperazine electrophile.

However, a more common and powerful strategy involves disconnecting the bonds formed during the cyclization step. One such approach is the cleavage of the N1-C6 and N4-C5 bonds, which points towards a cyclization reaction between a 1,2-diamine and a two-carbon dielectrophile. A highly effective strategy for C2-substituted piperazines involves a disconnection that leads back to a chiral α-amino acid, which serves as a readily available, enantiomerically pure starting material. rsc.org This approach simplifies the challenge of installing the stereocenter at C2. Another strategy is the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO), which can generate functionalized piperazine derivatives. researchgate.net

| Disconnection Strategy | Key Synthons / Precursors | Associated Synthetic Approach |

|---|---|---|

| C2-Side Chain | C2-functionalized piperazine, propan-2-ol nucleophile | Nucleophilic addition/alkylation |

| Ring Cyclization (N1-C6, N4-C5) | Chiral 1,2-diamine, C2-dielectrophile | Aza-Michael addition, Cyclization |

| Chiral Pool Approach | α-Amino acid | Conversion to chiral 1,2-diamine followed by cyclization |

| DABCO Ring Opening | 1,4-diazabicyclo[2.2.2]octane (DABCO) | C-N bond cleavage and functionalization |

Enantioselective and Diastereoselective Synthesis Approaches

The critical stereocenter at the C2 position of the piperazine ring demands the use of stereoselective synthetic methods to produce single-enantiomer products, which is crucial for pharmaceutical applications. rsc.org Several methods are employed to achieve this, including asymmetric catalysis, chiral pool synthesis, and the use of chiral auxiliaries. researchgate.net

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. For piperazine synthesis, this often involves the hydrogenation of a prochiral precursor like a pyrazine (B50134) or a tetrahydropyrazine. nih.govrsc.org

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazines with a tautomeric hydroxyl group can produce chiral piperazin-2-ones with excellent enantioselectivity. rsc.org These piperazinones can then be reduced to the corresponding chiral piperazines. Similarly, iridium-catalyzed asymmetric hydrogenation of substituted pyrazines is effective for creating chiral tetrahydropyrazines. researchgate.net

Catalytic Asymmetric Alkylation: Stoltz and co-workers have developed a palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones, which can be reduced to the corresponding piperazines. researchgate.netnih.gov This would be a viable route to introduce the 2-propanol substituent enantioselectively.

Chiral pool synthesis utilizes inexpensive, readily available, and enantiomerically pure natural products like amino acids or carbohydrates as starting materials. nih.gov This strategy elegantly transfers the inherent chirality of the starting material to the final product.

A practical and scalable route to enantiopure 2-substituted piperazines starts from natural α-amino acids. rsc.org The amino acid is converted into a chiral 1,2-diamine, which retains the original stereochemistry. This diamine is then cyclized to form the piperazine ring. rsc.orgnih.gov For instance, L-alanine could be the precursor for a (S)-2-methylpiperazine derivative. To synthesize the target molecule, a suitable amino acid would be converted to the corresponding chiral diamine, followed by cyclization and subsequent functionalization to introduce the 2-hydroxy-2-propyl group at the C2 position.

In this approach, a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

Evans Auxiliaries: Chiral Evans-type oxazolidinone auxiliaries can be used to direct the alkylation of piperazin-2-ones.

Phenylglycinol-based Auxiliaries: The asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov

Sulfinylimines: Diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines, which bear a chiral auxiliary, has been used to synthesize chiral piperazines. nih.gov

Convergent and Divergent Synthesis Strategies

Convergent Synthesis: A convergent approach involves synthesizing key fragments of the target molecule separately and then joining them in the later stages of the synthesis. For this compound, this could involve the synthesis of a chiral, N-Boc protected 2-lithiated piperazine intermediate, which is then coupled with acetone (B3395972). The Stannyl Amine Protocol (SnAP) developed by Bode and coworkers is a powerful convergent method for creating C-functionalized piperazines from aldehydes and tin-substituted diamines. mdpi.com

Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated into a variety of different products. Starting with N-Boc piperazine, direct lithiation at the C2 position can be achieved using sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). researchgate.netwhiterose.ac.uk The resulting lithiated intermediate can then be trapped with a range of different electrophiles. To synthesize the target compound, acetone would be used as the electrophile to install the 2-hydroxy-2-propyl group. This approach allows for the late-stage introduction of the C2 substituent, making it suitable for creating a library of related compounds. whiterose.ac.uk

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is critical for maximizing yield, purity, and stereoselectivity while ensuring the process is scalable and efficient.

For the direct C-H functionalization of N-Boc piperazine via lithiation, key parameters to optimize include the base, solvent, temperature, and reaction time. Studies have shown that lithiation using s-BuLi in THF at -78 °C for one hour, followed by the addition of an electrophile, provides good yields for a range of α-substituted piperazines. whiterose.ac.uk In situ IR spectroscopy can be used to monitor the lithiation process and determine the optimal reaction time. researchgate.net

In coupling reactions, such as the amidation of a carboxylic acid with 1-Boc-piperazine to form a precursor, the choice of coupling agents (e.g., EDCl, HOBt), solvent, and temperature are crucial. nih.gov For instance, screening various solvents revealed that acetonitrile (B52724) can be optimal for certain coupling reactions, and adjusting the stoichiometry of the reactants can further improve the yield. nih.gov The choice of protecting groups on the piperazine nitrogens is also a key consideration for optimization, as they influence reactivity and must be orthogonal to allow for selective removal. rsc.org

Green Chemistry Principles and Sustainable Synthesis Design

The contemporary synthesis of pharmaceutical intermediates like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on the use of renewable resources, the reduction of waste, and the avoidance of toxic substances. For the synthesis of substituted piperazines, several innovative and sustainable methodologies have been developed, moving away from traditional, often hazardous, synthetic routes.

One of the most promising green approaches for the synthesis of 2-substituted piperazines involves photoredox catalysis . This method utilizes visible light to drive chemical reactions, often under mild conditions and with high selectivity. tcichemicals.commdpi.com Organic photoredox catalysts, in particular, are gaining attention as they are derived from renewable organic materials and can be more cost-effective and less toxic than their transition-metal counterparts. mdpi.com For instance, a process known as the CarboxyLic Amine Protocol (CLAP) employs an iridium-based photoredox catalyst or an organic photocatalyst like carbazolyl dicyanobenzene (4CzIPN) for the decarboxylative cyclization of amino-acid-derived diamines with aldehydes to form C2-substituted piperazines. tcichemicals.commdpi.com This approach offers a greener alternative by avoiding toxic reagents like tin, which are used in other methods such as the tin amine protocol (SnAP). mdpi.com

The principles of green chemistry also emphasize the use of safer solvents and auxiliaries . The development of syntheses in aqueous media or with green solvents like ethanol (B145695) is a key area of research. For example, the use of aqueous ethanol as a solvent has been demonstrated in the synthesis of other heterocyclic compounds, and this approach is applicable to piperazine derivatives. nsf.gov The use of immobilized catalysts, such as piperazine immobilized on graphene oxide, further enhances the sustainability of the process by allowing for easy separation and reuse of the catalyst, minimizing waste. nsf.gov

Continuous flow chemistry represents another significant advancement in the sustainable synthesis of piperazine derivatives. mdpi.com Flow reactors offer enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions, by minimizing the volume of reactants at any given time. They also allow for better control over reaction parameters, leading to higher yields and purity, which reduces the need for extensive purification steps and the associated solvent waste. The transition of photoredox-catalyzed reactions from batch to continuous flow has been successfully demonstrated, showcasing the potential for scalable and more sustainable production. mdpi.com

Biocatalysis , the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry that is finding application in the synthesis of chiral piperazines. Enzymes operate under mild conditions, are highly selective, and can often be used in aqueous environments, significantly reducing the environmental footprint of a synthesis. nih.gov While a specific biocatalytic route to this compound is not yet widely reported, the development of chemo-enzymatic methods for the synthesis of other chiral piperidines and piperazines highlights the potential of this approach. nih.gov

These advanced methodologies, grounded in the principles of green chemistry, are paving the way for more sustainable and environmentally friendly production of complex pharmaceutical intermediates like this compound.

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis | Representative Research Findings |

| Organic Photoredox Catalysis | Utilizes visible light and organic catalysts; mild reaction conditions; avoids toxic heavy metals. mdpi.comnih.gov | Synthesis from a suitable N-Boc protected diamine precursor and a propanol-containing building block via a radical-mediated cyclization. | High yields and selectivity have been achieved for the synthesis of various 2-substituted piperazines. mdpi.com |

| Continuous Flow Chemistry | Enhanced safety and control; improved efficiency and scalability; reduced waste. mdpi.com | The photoredox synthesis could be adapted to a continuous flow process for safer and more efficient production. | Successful application in the photoredox synthesis of C-2 functionalized piperazines, minimizing contact with toxic reagents. mdpi.com |

| Green Solvents & Reusable Catalysts | Use of environmentally benign solvents like aqueous ethanol; catalyst can be recovered and reused. nsf.gov | The synthesis could be performed in a greener solvent system with an immobilized catalyst to reduce waste and cost. | Immobilized piperazine on graphene oxide has been shown to be an efficient and reusable catalyst in other reactions. nsf.gov |

| Biocatalysis | High selectivity (enantio- and regioselectivity); mild reaction conditions; use of renewable enzymes. nih.gov | An enzymatic resolution or asymmetric synthesis step could be employed to produce enantiomerically pure this compound. | Chemo-enzymatic methods have been successfully developed for the synthesis of other chiral nitrogen heterocycles. nih.gov |

Chemical Reactivity and Derivatization of 2 4 Boc 2 Piperazinyl 2 Propanol

Reactions Involving the Boc Protecting Group

The Boc group is a widely utilized amine protecting group in organic synthesis, prized for its stability under a range of reaction conditions and its facile removal under specific acidic protocols. jk-sci.com Its presence on the N-4 position of the piperazine (B1678402) ring directs reactivity and provides a crucial handle for synthetic strategy.

The removal of the Boc group, or deprotection, is a fundamental transformation that unmasks the secondary amine of the piperazine ring, making it available for subsequent reactions such as alkylation, acylation, or arylation. ambeed.com The most common method for Boc deprotection involves treatment with a strong acid. youtube.com

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free secondary amine. jk-sci.com

Commonly employed acidic reagents include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in a solvent such as 1,4-dioxane (B91453) or diethyl ether. jk-sci.comacsgcipr.org The choice of reagent and conditions can be tailored based on the presence of other functional groups in the molecule. The Boc group is known to be one of the more acid-labile protecting groups, which allows for its selective removal in the presence of other less sensitive protecting groups. acsgcipr.org

A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org To mitigate this, scavenger reagents like triisopropylsilane (B1312306) (TIS) or anisole (B1667542) can be added to the reaction mixture to trap the cation. acsgcipr.org

Table 1: Common Reagents for Boc Deprotection

| Reagent System | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temp, 1-2h | Highly effective; volatile byproducts are easily removed. jk-sci.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol, or Diethyl Ether | 4M HCl solution, Room Temp, 1-4h | Yields the hydrochloride salt of the amine, which can be advantageous for purification and stability. |

| p-Toluenesulfonic Acid (TsOH) | Methanol / DCM | Room Temp to Reflux | A milder solid acid, sometimes used for substrates sensitive to stronger acids. jk-sci.com |

In the synthesis of complex molecules, it is often necessary to perform reactions at different sites in a specific sequence. This requires an orthogonal protection strategy, where multiple protecting groups are used that can be removed under distinct conditions without affecting the others. bham.ac.ukiris-biotech.de

Given that the Boc group is acid-labile, an orthogonal protecting group would need to be stable to acid but removable under different conditions (e.g., basic, hydrogenolysis, or fluoride-mediated cleavage). For a multifunctional scaffold incorporating the 2-(piperazinyl)-2-propanol core, the hydroxyl group or a second nitrogen atom could be protected with such a group.

The most common orthogonal partner to the Boc group is the fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.de The Fmoc group is stable to acids but is readily cleaved by bases, typically a solution of piperidine (B6355638) in DMF. iris-biotech.de Another widely used protecting group in orthogonal schemes is the benzyloxycarbonyl (Cbz or Z) group, which is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, but is cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). The allyloxycarbonyl (Alloc) group is also orthogonal, as it is removed under neutral conditions using a palladium(0) catalyst. sigmaaldrich.comub.edu

This strategy allows for precise, stepwise modifications. For example, a molecule containing both a Boc-protected amine and an Fmoc-protected amine can have the Fmoc group removed first with piperidine to allow for modification at that site. Subsequently, the Boc group can be removed with TFA to enable a reaction at the second amine, all while other parts of the molecule remain unchanged. iris-biotech.de

Table 2: Examples of Orthogonal Protecting Groups to Boc

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenolysis. iris-biotech.de |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base. |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable to acid and base. sigmaaldrich.com |

Transformations of the Propanol (B110389) Moiety

The tertiary alcohol in the 2-propanol side chain is another key site for derivatization, offering pathways for oxidation, functional group interconversion, and the formation of esters and ethers to diversify the molecular structure. askfilo.com

The oxidation of alcohols is a fundamental transformation in organic synthesis. solubilityofthings.com Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones. imperial.ac.uk However, tertiary alcohols, such as the one present in 2-(4-Boc-2-piperazinyl)-2-propanol, lack a hydrogen atom on the carbinol carbon.

Consequently, tertiary alcohols are generally resistant to oxidation under standard conditions (e.g., using PCC, PDC, or Swern oxidation). Reactions with strong oxidizing agents under harsh conditions (e.g., hot, acidic potassium permanganate) can lead to the cleavage of carbon-carbon bonds, resulting in fragmentation of the molecule rather than simple oxidation to a ketone. Therefore, the direct oxidation of the tertiary alcohol to a ketone is not a synthetically viable strategy for this compound. The corresponding ketone, 1-(4-Boc-piperazin-2-yl)ethan-1-one, would typically be synthesized via an alternative route, and the tertiary alcohol could then be formed from it through the addition of a methyl nucleophile (e.g., methylmagnesium bromide).

Functional group interconversion (FGI) refers to the transformation of one functional group into another. solubilityofthings.comvanderbilt.edu The hydroxyl group of the propanol moiety can be converted into a variety of other functionalities. Since the hydroxyl group is a poor leaving group, the first step in many of these transformations is its activation by conversion to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate) or a halide. vanderbilt.edu

Once activated, the position is susceptible to nucleophilic substitution (Sₙ2 or Sₙ1 type reactions) by a wide range of nucleophiles. For a tertiary center like this one, Sₙ1-type reactions are more likely, which may proceed with a loss of stereochemical integrity if the starting material is chiral.

Another powerful method for FGI at an alcohol position is the Mitsunobu reaction. lookchem.com This reaction allows for the conversion of alcohols to esters, ethers, azides, and other functional groups with inversion of stereochemistry, using a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) in the presence of a suitable nucleophile. vanderbilt.edu

Table 3: Potential Functional Group Interconversions of the Hydroxyl Group

| Target Group | Reagents and Method | Notes |

|---|---|---|

| Halide (-Cl, -Br) | 1. SOCl₂ or PBr₃ 2. Convert to tosylate, then react with NaX (X=Cl, Br) | Direct reaction with thionyl chloride or phosphorus tribromide can be effective. The two-step method via a sulfonate ester is also common. vanderbilt.edu |

| Azide (-N₃) | 1. Convert to tosylate/mesylate, then NaN₃ 2. Mitsunobu: PPh₃, DIAD, HN₃ | Azides are versatile intermediates, reducible to amines. vanderbilt.edu |

| Nitrile (-CN) | Convert to tosylate/mesylate, then NaCN | Introduces a new carbon atom and can be hydrolyzed to a carboxylic acid. |

The hydroxyl group can be readily converted into esters and ethers to generate a library of analogues with modified physicochemical properties like lipophilicity and solubility.

Esterification: The formation of an ester can be achieved by reacting the alcohol with a carboxylic acid, an acid chloride, or an acid anhydride (B1165640). When using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is often employed, typically with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). lookchem.comresearchgate.net The reaction of the tertiary alcohol with a more reactive acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) is also a common and effective method.

Etherification: The synthesis of ethers from a tertiary alcohol can be challenging. The Williamson ether synthesis (deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide) is often complicated by competing elimination reactions, especially with a sterically hindered tertiary alkoxide. However, under specific conditions, such as using a strong base (e.g., NaH) in a polar apathetic solvent, followed by the addition of a primary alkyl halide, the ether can be formed. Acid-catalyzed additions to alkenes or other specialized methods may also be employed for the synthesis of tertiary ethers.

Strategic Applications of 2 4 Boc 2 Piperazinyl 2 Propanol in Organic Synthesis

A Pivotal Chiral Building Block in Complex Molecule Construction

The unique structural features of 2-(4-Boc-2-piperazinyl)-2-propanol, namely the stereocenter at the C-2 position of the piperazine (B1678402) ring and the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, render it an invaluable asset in asymmetric synthesis. This strategic placement of functional groups allows for sequential and site-selective modifications, paving the way for the synthesis of a diverse array of complex molecules with defined three-dimensional structures.

Crafting Enantiopure Nitrogen Heterocycles and Scaffolds

The synthesis of enantiomerically pure nitrogen-containing heterocycles is a cornerstone of modern drug discovery. nih.govrsc.orgscispace.com The chiral nature of this compound provides a foundational stereochemical element that can be elaborated into more complex heterocyclic systems. While direct examples of its application are not extensively documented in publicly available literature, the principles of chiral pool synthesis suggest its utility. For instance, the free secondary amine can be functionalized, followed by manipulation of the tertiary alcohol and subsequent ring-closing reactions to forge new heterocyclic rings fused to the piperazine core. This approach allows for the transfer of the initial stereochemistry to the newly formed scaffold, a critical step in creating molecules with specific biological activities.

Engineering Advanced Piperazine Derivatives with Precision Stereochemistry

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. mdpi.comchemimpex.comnih.govnih.gov The ability to synthesize piperazine derivatives with precise control over their stereochemistry is therefore highly sought after. This compound serves as an excellent starting material for this purpose. The Boc group provides robust protection for one nitrogen, allowing for selective chemistry to be performed on the other. Subsequent deprotection and further functionalization enable the synthesis of di- and tri-substituted piperazines with well-defined stereochemical relationships. For example, the tertiary alcohol can be used as a handle for further synthetic transformations, including oxidation, etherification, or conversion to a leaving group for nucleophilic substitution, all while preserving the integrity of the chiral center.

A Precursor for Advanced Synthetic Intermediates

The inherent functionality of this compound positions it as a valuable precursor for a variety of more complex synthetic intermediates. The tertiary alcohol, for instance, can be transformed into a range of other functional groups. Oxidation can yield a ketone, which can then participate in a host of carbon-carbon bond-forming reactions. Alternatively, dehydration could introduce a double bond, opening up possibilities for cycloaddition or other olefin-based transformations. A structurally related compound, 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid, is noted as a versatile intermediate in pharmaceutical development, highlighting the potential of such substituted piperazines in creating complex molecular architectures. chemimpex.compharmaffiliates.com

Potential in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. nih.govmdpi.comnih.govacs.orgrug.nlorganic-chemistry.org While specific examples involving this compound in MCRs are not readily found in the literature, its structure suggests potential applications. The free secondary amine could act as one component in reactions like the Ugi or Passerini reaction, allowing for the rapid assembly of diverse molecular scaffolds around the chiral piperazine core. The steric bulk of the 2-propanol group might influence the stereochemical outcome of such reactions, potentially offering a degree of diastereocontrol.

A Potential Contributor to Total Synthesis Endeavors

The total synthesis of natural products and their synthetic analogs often relies on the availability of unique chiral building blocks to introduce key stereocenters. While there are no specific reports detailing the use of this compound in a completed total synthesis, its characteristics make it a plausible candidate for such endeavors. The piperazine ring is a feature in some natural products, and the ability to introduce it in a stereodefined manner is of significant value.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation Within Synthetic Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon and proton framework, as well as the spatial relationships between atoms, can be constructed.

1D (¹H, ¹³C, ¹⁵N) NMR for Core Structure

One-dimensional NMR provides the initial, fundamental information about the chemical environment of each unique nucleus within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their electronic surroundings. For 2-(4-Boc-2-piperazinyl)-2-propanol, distinct signals are expected for the protons of the tert-butoxycarbonyl (Boc) group, the piperazine (B1678402) ring, and the 2-propanol substituent. The large tert-butyl group will produce a characteristic singlet around 1.4 ppm, integrating to nine protons. The two methyl groups of the 2-propanol moiety are equivalent and would appear as a singlet integrating to six protons. The protons on the piperazine ring will show more complex splitting patterns due to their diastereotopic nature and coupling to each other.

¹³C NMR: The carbon-13 NMR spectrum shows a single peak for each unique carbon atom. libretexts.org In proton-decoupled mode, this provides a direct count of the non-equivalent carbons. Key signals for this compound would include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbons of the piperazine ring (typically 40-60 ppm), and the carbons of the 2-propanol group, including the quaternary carbinol carbon (~70 ppm) and the methyl carbons (~25 ppm). libretexts.orgdocbrown.info The chemical shifts are highly sensitive to the local electronic environment. uobasrah.edu.iq

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms of the piperazine ring. The nitrogen atom bearing the Boc group would have a chemical shift distinct from the other nitrogen, reflecting the difference in their electronic environments. The quadrupolar nature of the more common ¹⁴N nucleus often leads to broad signals, making ¹⁵N NMR, despite its lower natural abundance, preferable for detailed structural work when available.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (3C) |

| Boc C=O | - | ~155.0 |

| Boc C(CH₃)₃ | - | ~80.0 |

| Piperazine CH₂ | ~2.5-4.0 (m) | ~40-55 |

| Piperazine CH | ~2.5-4.0 (m) | ~50-60 |

| Propanol (B110389) C(OH) | - | ~70.0 |

| Propanol CH₃ | ~1.2 (s, 6H) | ~25.0 |

| Propanol OH | Variable | - |

2D (COSY, NOESY, HSQC, HMBC) NMR for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the full molecular structure by revealing correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netyoutube.com For this compound, COSY would show correlations between the protons on adjacent carbons within the piperazine ring, confirming their connectivity in a step-wise manner.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is essential for determining stereochemistry. For instance, NOESY can reveal the spatial relationship between the 2-propanol substituent and the protons on the piperazine ring, helping to define the conformation of the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, effectively mapping the proton data onto the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com This is vital for connecting molecular fragments. For example, an HMBC experiment would show a correlation from the methyl protons of the Boc group to the carbonyl carbon, and from the piperazine protons to the quaternary carbon of the 2-propanol group, thus confirming the placement of these substituents on the piperazine ring. rsc.org

Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the parent ion. For this compound (C₁₂H₂₄N₂O₃), HRMS would be used to confirm that the measured mass matches the calculated exact mass of its molecular ion [M+H]⁺, thereby validating the molecular formula.

Table 2: HRMS Data for this compound

| Formula | Species | Calculated Exact Mass | Measured Mass |

|---|---|---|---|

| C₁₂H₂₄N₂O₃ | [M+H]⁺ | 245.1860 | (To be determined) |

| C₁₂H₂₄N₂O₃ | [M+Na]⁺ | 267.1679 | (To be determined) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In tandem mass spectrometry, ions of a specific mass-to-charge ratio (like the molecular ion) are selected and fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. researchgate.net Key fragmentation pathways for this compound would be predictable based on its functional groups:

Loss of the Boc group: A characteristic loss of 100 amu (C₅H₈O₂) or 56 amu (isobutylene) is a common fragmentation for Boc-protected amines. libretexts.org

Cleavage of the 2-propanol group: Fragmentation can occur via loss of a methyl group (15 amu) or the entire hydroxypropyl group.

Piperazine Ring Opening: The piperazine ring can undergo characteristic cleavage to produce smaller amine fragments. researchgate.net

Analysis of these fragmentation patterns allows for the confirmation of the connectivity between the different structural units of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. uobasrah.edu.iq

For this compound, the IR spectrum would display several characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the 2-propanol moiety.

C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹ from the aliphatic C-H bonds of the Boc, piperazine, and propanol groups.

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is a definitive indicator of the carbonyl group in the Boc protecting group. nih.gov

C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range are typical for the C-N bonds of the piperazine ring.

C-O Stretch: Bands in the 1050-1300 cm⁻¹ region would correspond to the C-O single bonds of the alcohol and the carbamate.

IR spectroscopy is also highly effective for monitoring the progress of a chemical reaction. nih.gov For instance, in the synthesis of this compound, the disappearance of a starting material's characteristic peak or the appearance of a product's peak (like the C=O stretch of the Boc group upon protection of the piperazine) can be tracked in real-time. nih.gov

Table 3: Predicted IR Absorption Bands for this compound Values are typical ranges for the specified functional groups. nih.govspectrabase.com

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Aliphatic | C-H stretch | 2850-3000 |

| Carbamate (Boc) | C=O stretch | 1680-1700 (strong) |

| Amine | C-N stretch | 1000-1250 |

| Alcohol/Carbamate | C-O stretch | 1050-1300 |

Chiroptical Methods for Enantiomeric Purity Assessment and Absolute Configuration

Chiroptical methods are a class of spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. mdpi.com These non-destructive methods are invaluable for determining both the absolute configuration and the enantiomeric excess of a chiral sample in solution. nih.govacs.org

Optical rotation is the measurement of the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the temperature. The specific rotation, [α], is a standardized measure of this property.

For a pair of enantiomers, the specific rotation will be equal in magnitude but opposite in direction. For instance, the (R)-enantiomer will rotate light in one direction (e.g., dextrorotatory, (+)), while the (S)-enantiomer will rotate light to the same degree in the opposite direction (levorotatory, (-)). This makes optical rotation a fundamental tool for the initial assessment of enantiomeric purity. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation.

To illustrate, consider the chiral piperazine derivative SYA0340. After chiral separation, the two enantiomers displayed specific rotations of opposite signs, confirming their enantiomeric relationship. The dextrorotatory enantiomer was designated as (+)-SYA0340-P1, while the levorotatory enantiomer was named (−)-SYA0340-P2. acs.orgnih.gov

Table 1: Illustrative Optical Rotation Data for Enantiomers of SYA0340

| Enantiomer | Specific Rotation [α] (deg·mL)/(g·dm) | Configuration |

| (+)-SYA0340-P1 | +18.4 ± 0.5 | R |

| (−)-SYA0340-P2 | -18.2 ± 0.5 | S |

This data is for the illustrative compound SYA0340 and is used to demonstrate the principles of optical rotation. acs.orgnih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. rsc.org The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's absolute configuration and its conformational preferences in solution. mdpi.com

For a molecule like this compound, the chromophores within the molecule (e.g., the carbonyl group of the Boc protecting group) will give rise to ECD signals. The sign and intensity of these signals are directly related to the spatial arrangement of atoms around the stereocenter.

In modern stereochemical analysis, experimental ECD spectra are often compared with quantum-chemical calculations. mdpi.com The ECD spectrum is calculated for a specific enantiomer (e.g., the R- or S-configuration). A match between the calculated spectrum for the R-configuration and the experimental spectrum of the dextrorotatory enantiomer would allow for the unambiguous assignment of the absolute configuration as R. This combination of experimental and theoretical ECD is a powerful tool for structural elucidation of chiral molecules for which single crystals cannot be obtained. researchgate.net

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of each atom.

A key aspect of determining the absolute configuration is the phenomenon of anomalous dispersion. researchgate.net When using an X-ray source of an appropriate wavelength, the scattering from atoms close to an absorption edge will have a phase shift. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous determination of the absolute stereochemistry. nih.gov

For the illustrative compound SYA0340, an X-ray crystallographic study of the oxalate (B1200264) salt of the levorotatory enantiomer, (−)-SYA0340-P2, was conducted. The analysis of the diffraction data definitively established its absolute configuration as S. Consequently, the dextrorotatory enantiomer, (+)-SYA0340-P1, was assigned the R-configuration. acs.orgnih.gov

Table 2: Illustrative X-ray Crystallographic Data for the S-enantiomer of SYA0340

| Parameter | Value |

| Chemical Formula | C₂₆H₃₀ClN₃O₉ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Temperature (K) | 150.00(10) |

This data is for the illustrative compound SYA0340 and is used to demonstrate the type of information obtained from X-ray crystallography. acs.orgnih.gov

Computational and Theoretical Investigations of 2 4 Boc 2 Piperazinyl 2 Propanol

Conformational Analysis and Energy Landscapes of the Molecule

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can lead to other low-energy conformations, such as boat or twist-boat forms, particularly when specific intramolecular interactions are possible. nih.gov For 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent. nih.gov In the case of 2-(4-Boc-2-piperazinyl)-2-propanol, the 2-propanol group at the C2 position would likely favor an axial orientation. This preference can be further stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group of the propanol (B110389) moiety and the lone pair of the second piperazine nitrogen. nih.gov

The large tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms significantly influences the conformational equilibrium. The bulky nature of the Boc group can introduce steric hindrance, affecting the ring's puckering and the rotational barriers around the N-C bonds. This can lead to a more rigid structure compared to unsubstituted piperazine.

Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the relative energies of different conformers. These calculations help in constructing a potential energy surface that maps the energy of the molecule as a function of its geometry, identifying the most stable conformers and the energy barriers between them.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N1-C2-C(propanol)-O) | Relative Energy (kcal/mol) |

| Axial-Gauche | 60° | 0.00 |

| Axial-Anti | 180° | 1.25 |

| Equatorial-Gauche | 60° | 2.50 |

| Equatorial-Anti | 180° | 3.10 |

Note: These are hypothetical values for illustrative purposes and would need to be determined by specific computational studies.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound determines its reactivity. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential are key descriptors.

The nitrogen atoms of the piperazine ring are the primary sites of basicity and nucleophilicity. However, the presence of the electron-withdrawing Boc group on one nitrogen significantly reduces its basicity and nucleophilicity compared to the unsubstituted nitrogen. nih.gov This electronic effect makes the second nitrogen atom the more likely site for protonation or reaction with electrophiles.

The 2-propanol substituent also influences the electronic properties. The hydroxyl group can act as a hydrogen bond donor, and the oxygen atom possesses lone pairs that can participate in electronic interactions.

Computational calculations can predict various electronic properties:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is typically localized on the more basic nitrogen atom, indicating its role as an electron donor in reactions. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed over the electrophilic parts of the molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution in the molecule. It would show negative potential (red) around the nitrogen and oxygen atoms, highlighting them as nucleophilic centers, and positive potential (blue) around the hydrogen atoms, particularly the hydroxyl proton.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the hyperconjugative interactions and charge delocalization within the molecule, providing a deeper understanding of the electronic effects of the substituents. researchgate.net

Transition State Modeling for Understanding Reaction Mechanisms

Transition state (TS) modeling is a powerful computational tool for elucidating the mechanisms of reactions involving this compound. By locating and characterizing the transition state structures for potential reaction pathways, chemists can predict reaction rates and product selectivity. mit.edu

For instance, in an N-alkylation reaction where the unsubstituted nitrogen of the piperazine ring acts as a nucleophile, TS modeling can determine the energy barrier for the reaction. This involves calculating the geometry and energy of the transition state, where the new C-N bond is partially formed and the bond to the leaving group is partially broken.

Recent advancements in machine learning are making the prediction of transition state structures faster and more accessible, which can accelerate the design of new synthetic routes. mit.edu

Stereoelectronic Effects and Origin of Chirality

The presence of a substituent at the C2 position of the piperazine ring introduces a stereocenter, making this compound a chiral molecule. The stereoelectronic effects play a crucial role in determining the preferred conformation and the reactivity of the diastereomers.

Stereoelectronic effects arise from the interaction between the electronic orbitals of the molecule, which are dependent on its three-dimensional arrangement. researchgate.net In piperazine derivatives, these effects can influence the pKa values of the nitrogen atoms and the conformational preferences of substituents. researchgate.net For example, an axial substituent may experience different electronic interactions with the ring heteroatoms compared to an equatorial one.

The anomeric effect, a type of stereoelectronic effect, could be at play, where the lone pair of a nitrogen atom interacts with the antibonding orbital of an adjacent C-X bond, potentially stabilizing a particular conformation. Understanding these effects is critical for predicting the outcome of stereoselective reactions.

Molecular Dynamics Simulations for Conformational Sampling

While static quantum mechanical calculations provide information about specific low-energy conformers, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational landscape and the influence of solvent.

For this compound, MD simulations can:

Sample a wide range of conformations: This provides a more complete understanding of the molecule's flexibility and the relative populations of different conformers in solution.

Investigate solvent effects: The presence of a solvent can significantly impact the conformational equilibrium by forming hydrogen bonds and other intermolecular interactions. MD simulations can explicitly model these interactions.

Predict dynamic properties: Properties such as vibrational frequencies and rotational barriers can be estimated from the trajectories generated during an MD simulation.

The combination of quantum mechanical calculations and molecular dynamics simulations provides a comprehensive theoretical framework for understanding the structure, properties, and reactivity of this compound.

Emerging Research Directions and Future Perspectives

Innovations in Asymmetric Synthesis Methodologies Applied to Piperazine (B1678402) Scaffolds

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of robust asymmetric syntheses for carbon-substituted piperazines like 2-(4-Boc-2-piperazinyl)-2-propanol is a critical area of research. While traditional methods have often been lengthy and limited by the availability of starting materials, new innovative strategies are emerging to create stereochemically pure piperazine derivatives. encyclopedia.pubnih.gov

Recent progress has focused on several key areas. One promising approach involves the use of the chiral pool, starting from readily available, enantiomerically pure compounds like amino acids. researchgate.netrsc.org These methods transform natural chirality into the desired piperazine scaffold through a sequence of reactions. For instance, a multi-step synthesis starting from α-amino acids can yield orthogonally protected, chiral 2-substituted piperazines. rsc.org Another significant advancement is the use of chiral auxiliaries, where a temporary chiral group guides the stereochemical outcome of a reaction. O'Brien and co-workers demonstrated that a stereogenic α-methylbenzyl group on the distal nitrogen of a piperazine ring could effectively control the stereochemistry of α-functionalization. nih.gov

Catalytic asymmetric methods are also gaining prominence. These include transition-metal-catalyzed cyclizations and organocatalytic approaches. nih.govnih.gov For example, MacMillan's development of organocatalytic α-chlorination of aldehydes, which can be transformed into chiral piperazinones, showcases the power of this strategy. nih.gov The challenge remains to adapt these methodologies for the direct, efficient, and highly enantioselective synthesis of specific targets like this compound. Future innovations will likely focus on developing novel catalysts and reaction pathways that can construct the chiral piperazine ring with its substituents in a single, stereocontrolled step.

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Piperazine Scaffolds

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates. researchgate.netnih.gov | Access to high enantiopurity; well-established transformations. | Often requires multi-step sequences; limited to the diversity of the chiral pool. nih.gov |

| Chiral Auxiliaries | A removable chiral group is temporarily attached to the substrate to direct a stereoselective transformation. nih.gov | High diastereoselectivity can be achieved; predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst (metal-based or organocatalyst) generates a large quantity of enantiomerically enriched product. nih.gov | High atom economy; potential for high enantioselectivity; catalytic nature is efficient. | Catalyst development can be complex and expensive; may require extensive optimization. |

| Enzymatic Resolution | Enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Very high enantioselectivity; mild reaction conditions. | Often limited to specific substrate classes; the theoretical maximum yield is 50% for the desired enantiomer. |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in chemical manufacturing, offering significant advantages in scalability, safety, and efficiency. rsc.org For the production of this compound and its derivatives, integrating synthesis into flow chemistry and automated platforms is a key future direction. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and better reproducibility compared to batch methods. nih.gov

The synthesis of complex pharmaceutical ingredients like the arylpiperazine drug flibanserin (B1672775) has already been successfully demonstrated in an uninterrupted, multi-step continuous-flow sequence. rsc.org This approach, which can involve heterogeneously catalyzed reactions, in-line purification, and automated separation steps, serves as a blueprint for the scalable production of piperazine-based building blocks. rsc.orgnih.gov A hypothetical flow synthesis of this compound could involve sequential reactor modules for each synthetic step, minimizing manual handling and the isolation of intermediates.

Furthermore, the coupling of flow reactors with microwave irradiation can dramatically accelerate reaction rates, further enhancing productivity. nih.gov Automated platforms can continuously monitor reaction progress and adjust parameters in real-time to optimize output, making the large-scale, on-demand production of these valuable compounds feasible. researchgate.net This is particularly relevant for producing libraries of related piperazine derivatives for high-throughput screening in drug discovery.

Exploration of Novel Synthetic Utility and Undiscovered Applications

The piperazine ring is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs and bioactive compounds. encyclopedia.pubmdpi.comresearchgate.net The value of this compound lies in its potential as a key intermediate for synthesizing novel, structurally complex molecules with unexplored biological activities. The Boc-protecting group allows for selective functionalization at the N1 position, while the unprotected N4 nitrogen and the tertiary alcohol on the side chain serve as handles for further chemical modification.

Future research will focus on leveraging this specific substitution pattern. The chiral C2-substituted side chain can introduce critical stereochemical information into a target molecule, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov The tertiary alcohol can be used as a synthetic anchor point for introducing new fragments via esterification, etherification, or other transformations. Upon deprotection of the Boc group, the secondary amine can be derivatized through N-alkylation, N-arylation, amidation, or reductive amination, providing access to a vast and diverse chemical space. mdpi.com

The exploration of this compound's utility will involve its incorporation into novel scaffolds for various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, where piperazine-containing drugs have already shown significant promise. nih.gov

Sustainable and Efficient Synthesis Approaches (e.g., photocatalysis, electrochemistry)

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize sustainability and efficiency. Photocatalysis and electrochemistry are at the forefront of this movement, offering powerful alternatives to traditional synthetic methods that often rely on harsh reagents and metal catalysts. frontiersin.orgrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a revolutionary tool for organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. researchgate.net This technology is particularly well-suited for the C-H functionalization of piperazines. By using a photocatalyst (such as an iridium complex or an organic dye), a C-H bond adjacent to a nitrogen atom can be selectively activated to form a radical intermediate, which can then be coupled with a variety of partners. encyclopedia.pubmdpi.com This allows for the direct installation of aryl, alkyl, and other functional groups onto the piperazine core, bypassing the need for pre-functionalized starting materials. mdpi.comnih.gov These methods have been successfully applied in both batch and continuous flow setups, enhancing their scalability and appeal. mdpi.comresearchgate.net

Electrochemistry: Organic electrosynthesis uses electricity as a clean and traceless reagent to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or reductants. nih.govspringerprofessional.de This technique has been effectively used to construct N-heterocycles through intramolecular C-H amination reactions under metal-free conditions. frontiersin.org For piperazine synthesis, electrochemical methods can facilitate cyclization reactions to form the heterocyclic ring or be used for functionalization, offering a green and efficient pathway. rsc.orgthieme-connect.com The development of electrochemical aza-Wacker cyclizations under continuous-flow conditions further highlights the potential for sustainable and scalable production of saturated N-heterocycles. frontiersin.org

Table 2: Modern Sustainable Synthesis Methods for Piperazine Ring Functionalization

| Method | Principle | Advantages | Relevance to this compound |

|---|---|---|---|

| Photoredox Catalysis | Uses visible light and a photocatalyst to generate radical intermediates for bond formation. mdpi.comresearchgate.net | Mild reaction conditions; high functional group tolerance; avoids harsh reagents; applicable to C-H functionalization. researchgate.net | Enables direct functionalization of the piperazine ring at C3, C5, or C6 positions to create novel derivatives. |

| Electrochemistry | Uses electrical current to drive oxidation or reduction, replacing chemical reagents. nih.gov | Green (uses clean electrons); high selectivity; avoids stoichiometric waste; can be performed under metal-free conditions. frontiersin.org | Offers a sustainable route for ring construction or functionalization without the need for external oxidants or reductants. |

| Catalytic C-H Activation | Transition metal catalysts directly functionalize C-H bonds, improving atom economy. | High atom economy; reduces synthetic steps. | Potential for direct, late-stage derivatization of the piperazine scaffold. |

| Biocatalysis | Utilizes enzymes to perform specific chemical transformations. | High selectivity (chemo-, regio-, stereo-); mild, aqueous conditions; environmentally benign. | Could be used for enantioselective steps in the synthesis or for specific derivatizations. |

Unexplored Derivatization Pathways and Advanced Functionalization

While the N1 and N4 positions of the piperazine ring are commonly substituted, the carbon atoms of the ring represent underutilized points for introducing molecular diversity. researchgate.net For this compound, significant opportunities lie in exploring derivatization beyond the existing functional groups.

Advanced C-H functionalization techniques, such as those enabled by photoredox catalysis or directed metalation, open the door to selectively modifying the C3, C5, and C6 positions of the piperazine ring. nih.govmdpi.com This could lead to a new class of polysubstituted chiral piperazines that occupy a novel and biologically relevant chemical space.

Further derivatization pathways for the 2-propanol side chain are also ripe for exploration. For instance, the tertiary alcohol could be converted into a leaving group, enabling nucleophilic substitution reactions to introduce a wide range of functionalities, including azides, thiols, or carbon nucleophiles. Alternatively, fragmentation or rearrangement reactions could transform the side chain into entirely new structural motifs.

The combination of these advanced functionalization strategies will allow chemists to systematically modify every position of the this compound scaffold. This will generate libraries of novel compounds with diverse three-dimensional shapes and properties, providing valuable probes for chemical biology and starting points for the development of next-generation therapeutics.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Boc-2-piperazinyl)-2-propanol?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving Boc-protected piperazine derivatives. A common approach involves reacting Boc-protected piperazine with a propanol derivative bearing a leaving group (e.g., tosylate or mesylate). For example:

- Step 1: Boc-protection of piperazine using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2: Reacting the Boc-protected piperazine with 2-propanol derivatives (e.g., 2-bromo-2-propanol) in a polar aprotic solvent (DMF or acetonitrile) at 60–80°C for 12–24 hours .

Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution).

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR):

- FT-IR Spectroscopy: Identify the Boc carbonyl stretch (~1680–1720 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) .

- Mass Spectrometry (MS): Confirm molecular weight (320.38 g/mol) via ESI-MS or HRMS .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Catalytic Systems: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Solvent Effects: Replace DMF with acetonitrile to reduce side reactions (e.g., elimination).

- Temperature Control: Lower reaction temperatures (40–50°C) with extended reaction times (48 hours) to minimize Boc-group cleavage .

Data Contradiction Note: Some protocols report higher yields under reflux (80°C), but this risks Boc deprotection; validate stability via TLC before scaling up .

Advanced: What is the stereochemical impact of the piperazinyl group in this compound on its reactivity?

Methodological Answer:

The piperazinyl group’s conformation influences steric and electronic interactions:

- Steric Effects: The Boc group introduces bulkiness, hindering nucleophilic attack at the adjacent carbon. Molecular modeling (e.g., DFT calculations) can predict preferred conformations.

- Electronic Effects: The piperazine nitrogen’s basicity (pKa ~8–10) affects protonation states in polar solvents, altering reactivity in downstream reactions (e.g., alkylation) .

Case Study: In analogs, trans-configurations of substituents on piperazine improve solubility and ligand-receptor binding in CNS-targeted studies .

Advanced: How should researchers address contradictions in reported synthetic yields for this compound?

Methodological Answer:

Discrepancies in yields (e.g., 70–90% in literature) may arise from:

- Impurity in Starting Materials: Verify Boc-piperazine purity via HPLC before use.

- Workup Differences: Acidic aqueous washes can hydrolyze Boc groups; use neutral pH buffers during extraction .

Resolution Strategy: Replicate protocols from independent sources (e.g., Heterocycl. Commun. 2014 vs. J. Med. Chem. 1993) and compare analytical data .

Advanced: What pharmacological relevance does the piperazinyl moiety in this compound hold for CNS research?

Methodological Answer:

Piperazine derivatives are key in CNS drug design due to their affinity for serotonin (5-HT) and dopamine receptors. For this compound:

- Structure-Activity Relationship (SAR): The Boc group enhances blood-brain barrier penetration, while the propanol chain modulates lipophilicity .

- Experimental Design: Use radioligand binding assays (e.g., 5-HT2A receptor) to evaluate affinity. Pair with molecular docking studies to predict binding poses .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if handling powders to avoid inhalation .

- Ventilation: Work in a fume hood to mitigate exposure to irritants (H302: Harmful if swallowed) .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.